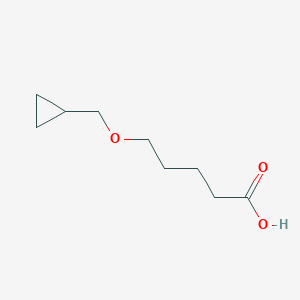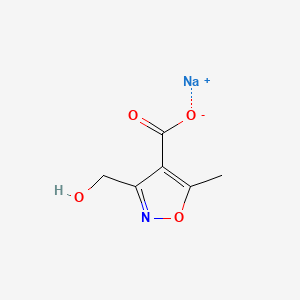
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a sodium ion, a hydroxymethyl group, and a carboxylate group attached to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves the reaction of 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid with a sodium base. The reaction is carried out in an aqueous medium, and the sodium ion is introduced to form the sodium salt of the compound. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced under specific conditions to modify the oxazole ring.
Substitution: The sodium ion can be replaced with other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ion-exchange resins or solutions of other metal salts can facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)-5-methyl-1,2-oxazole-4-carboxylate.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of various metal salts of the compound.
Wissenschaftliche Forschungsanwendungen
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, modulating their activity and affecting biochemical pathways. The hydroxymethyl and carboxylate groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid: The parent compound without the sodium ion.
Sodium 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate derivatives: Compounds with different substituents on the oxazole ring.
Uniqueness
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate is unique due to its specific combination of functional groups and the presence of the sodium ion. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H6NNaO4 |
|---|---|
Molekulargewicht |
179.11 g/mol |
IUPAC-Name |
sodium;3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H7NO4.Na/c1-3-5(6(9)10)4(2-8)7-11-3;/h8H,2H2,1H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
JYILFVPRDPIHCW-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C(=NO1)CO)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


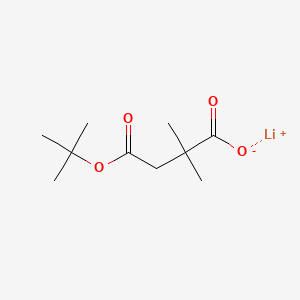
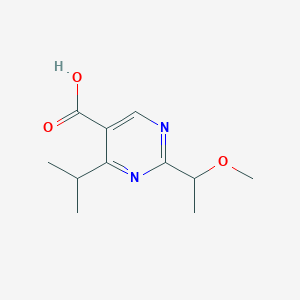
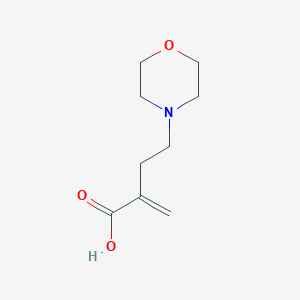
![N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide](/img/structure/B15312198.png)
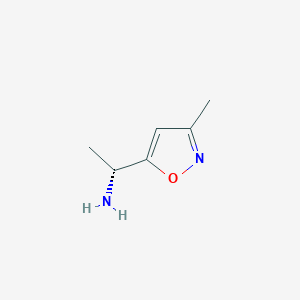
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15312219.png)
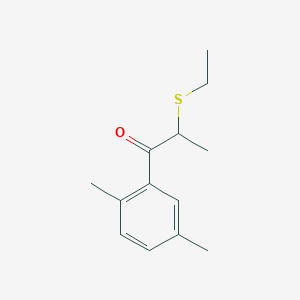
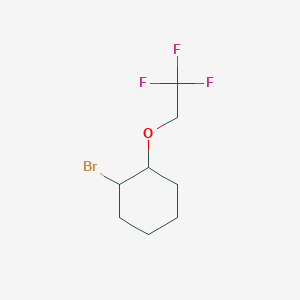
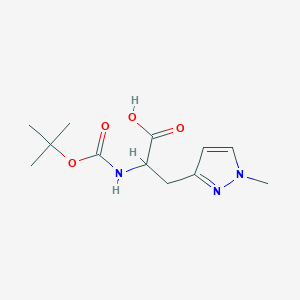
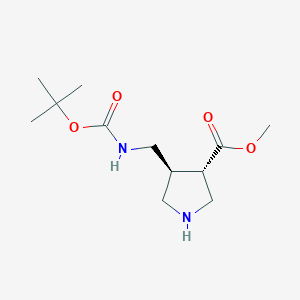
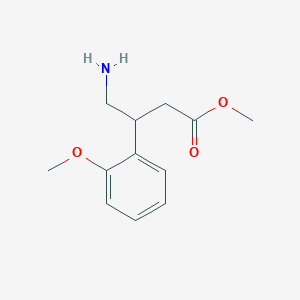
![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)
